molecular formula C10H8BrNO B11741529 Oxazole, 4-bromo-2-methyl-5-phenyl-

Oxazole, 4-bromo-2-methyl-5-phenyl-

Cat. No.: B11741529
M. Wt: 238.08 g/mol
InChI Key: OLAUPSZDVYXKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4-bromo-2-methyl-5-phenyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is notable for its bromine, methyl, and phenyl substituents, which contribute to its unique chemical properties and reactivity. Oxazole derivatives are widely recognized for their presence in various biologically active molecules and their applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4-bromo-2-methyl-5-phenyl- can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 4-bromo-2-methyl-5-phenyl-oxazole with aryl or heteroaryl halides in the presence of a palladium catalyst and a suitable base can yield the desired product . Another method involves the use of tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole synthesis, which allows for the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production of oxazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of oxazole, 4-bromo-2-methyl-5-phenyl-. Additionally, the development of greener and more sustainable synthetic methods, such as metal-free catalysis, is gaining traction in industrial settings .

Mechanism of Action

The mechanism of action of oxazole, 4-bromo-2-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-2-methyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

OLAUPSZDVYXKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.